molecular formula C19H22OSi B8375910 (3-(4-Benzyloxy-phenyl)-prop-1-ynyl)-trimethylsilane

(3-(4-Benzyloxy-phenyl)-prop-1-ynyl)-trimethylsilane

Cat. No. B8375910
M. Wt: 294.5 g/mol
InChI Key: GAJXADLGCILERP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(4-Benzyloxy-phenyl)-prop-1-ynyl)-trimethylsilane is a useful research compound. Its molecular formula is C19H22OSi and its molecular weight is 294.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-(4-Benzyloxy-phenyl)-prop-1-ynyl)-trimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(4-Benzyloxy-phenyl)-prop-1-ynyl)-trimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3-(4-Benzyloxy-phenyl)-prop-1-ynyl)-trimethylsilane

Molecular Formula

C19H22OSi

Molecular Weight

294.5 g/mol

IUPAC Name

trimethyl-[3-(4-phenylmethoxyphenyl)prop-1-ynyl]silane

InChI

InChI=1S/C19H22OSi/c1-21(2,3)15-7-10-17-11-13-19(14-12-17)20-16-18-8-5-4-6-9-18/h4-6,8-9,11-14H,10,16H2,1-3H3

InChI Key

GAJXADLGCILERP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CCC1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of trimethylsilyl acetylene (851 μL, 6.02 mmol) in tetrahydrofuran (20 mL) was added ethyl magnesium bromide (3 M diethyl ether solution, 1.86 mL, 5.59 mmol) under nitrogen atmosphere at room temperature, which was stirred for 40 minutes at 65° C. The reaction solution was cooled to room temperature, and copper (I) bromide (308 mg, 2.16 mmol) and 4-benzyloxybenzyl chloride (1.00 g, 4.30 mmol) were added to the reaction solution and stirred for 8 hours and 45 minutes at 65° C. Saturated ammonium chloride solution was added to the reaction solution at room temperature, which was then extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride and dried over anhydrous magnesium sulfate, and the solvent was evaporated under a reduced pressure. The residue was purified by NH silica gel column chromatography (heptane:ethyl acetate=30:1) to obtain the title compound (911 mg, 72%).
Quantity
851 μL
Type
reactant
Reaction Step One
Quantity
1.86 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
308 mg
Type
catalyst
Reaction Step Three
Yield
72%

Synthesis routes and methods II

Procedure details

To a solution of THF (20 mL) and trimethylsilylacetylene (850 μL) was added ethyl magnesium bromide (3M diethyl ether solution, 1.9 mL) at room temperature under a nitrogen atmosphere, which was stirred for 40 minutes at 65° C. The reaction solution was cooled to room temperature, after which copper(I) bromide (310 mg) and 4-benzyloxybenzyl chloride (81.0 g) were added to the reaction solution, which was stirred for 8 hours and 45 minutes at 65° C. A saturated aqueous ammonia chloride solution was added at room temperature to the reaction solution, which was then extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate, and then the solvent was evaporated under a reduced pressure. The residue was purified by NH silica gel column chromatography (heptane:ethyl acetate=30:1) to obtain the titled compound (910 mg).
Name
ammonia chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step Two
Quantity
310 mg
Type
catalyst
Reaction Step Two
Quantity
850 μL
Type
reactant
Reaction Step Three
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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